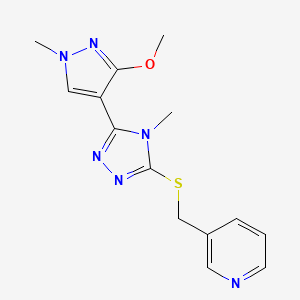
3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is an organic compound that has intrigued researchers due to its complex structure and potential applications. This compound features a combination of pyridine, triazole, and pyrazole rings, linked via a thioether bond, and it is characterized by the presence of methoxy and methyl groups. These structural elements confer unique chemical properties, making it a valuable subject in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine involves multi-step synthetic routes typically starting from commercially available precursors.
Step 1: Synthesis of the Pyrazole Intermediate
Reagents: 3-methoxy-1-methyl-1H-pyrazole, hydrazine hydrate, and methyl ethyl ketone.
Conditions: The reaction is carried out in an ethanol medium under reflux conditions.
Step 2: Formation of the Triazole Ring
Reagents: Pyrazole intermediate, thiourea, and an appropriate aldehyde.
Conditions: The mixture is heated at 80°C in ethanol, leading to the formation of the triazole ring through a cyclization reaction.
Step 3: Coupling with Pyridine
Reagents: Triazole derivative, pyridine-3-carboxaldehyde, and a reducing agent such as sodium borohydride.
Conditions: The final coupling reaction is performed in methanol at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches like continuous flow synthesis to enhance efficiency and yield while maintaining product purity. Key factors include optimizing reaction conditions, solvent selection, and purification processes to ensure the consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions at the sulfur atom, forming sulfoxides or sulfones depending on the oxidizing agents used (e.g., hydrogen peroxide or m-chloroperbenzoic acid).
Reduction: Reduction reactions typically target the nitro or carbonyl groups within the molecule, often using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions are common due to the presence of electron-withdrawing groups on the pyridine and triazole rings, facilitating reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Sulfoxides and sulfones: Products of oxidation reactions.
Alcohols and amines: Products of reduction reactions.
Substituted derivatives: Products of nucleophilic substitution reactions.
科学研究应用
3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine has diverse applications in scientific research, including:
Chemistry: Utilized as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects and interactions with biological targets.
Industry: Used in the development of advanced materials and chemical sensors due to its stable chemical structure and reactivity.
作用机制
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways. Detailed studies on its interaction with proteins, nucleic acids, and cellular membranes contribute to understanding its mechanism of action.
相似化合物的比较
Compared to other compounds with similar structures, 3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine stands out due to its unique combination of functional groups and heterocyclic rings.
Similar Compounds
Pyrazole Derivatives: These compounds share the pyrazole ring but differ in their substitution patterns and linked functional groups.
Triazole Derivatives: Compounds featuring the triazole ring, often used in pharmaceuticals for their stability and biological activity.
Pyridine Derivatives: These molecules contain the pyridine ring and exhibit varied chemical behaviors based on additional substituents.
Its unique structure allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable subject for further exploration.
属性
IUPAC Name |
3-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-19-8-11(13(18-19)21-3)12-16-17-14(20(12)2)22-9-10-5-4-6-15-7-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZXJVARYECGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
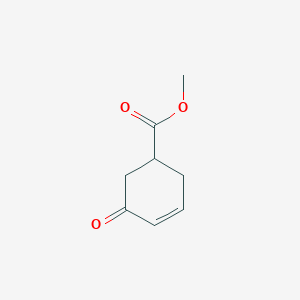

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)
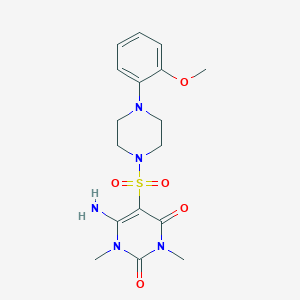
![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)
![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)
![ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B2490272.png)
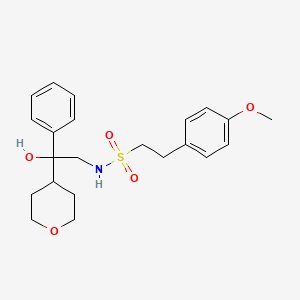
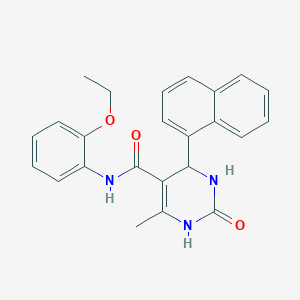
![4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide](/img/structure/B2490278.png)
![3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2490280.png)
![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)
![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)
